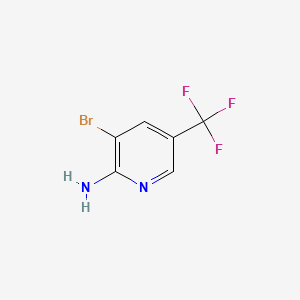

3-Bromo-5-(trifluoromethyl)pyridin-2-amine

Description

The exact mass of the compound 2-Amino-3-bromo-5-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNACDZKKVMULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517012 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79456-30-7 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5-(trifluoromethyl)pyridin-2-amine CAS number

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridin-2-amine

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal and agrochemical research. The document elucidates its core physicochemical properties, outlines plausible synthetic routes, and delves into its chemical reactivity, with a focus on strategic applications in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this versatile intermediate. The CAS Number for this compound is 79456-30-7 .[1][2][3]

This compound is a substituted aminopyridine that has garnered significant interest as a synthetic intermediate. The strategic placement of the amino, bromo, and trifluoromethyl groups on the pyridine scaffold creates a molecule with distinct electronic properties and multiple reaction handles, making it an invaluable tool for constructing complex molecular architectures.

The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, significantly influences the reactivity of the pyridine ring and enhances the metabolic stability and lipophilicity of derivative compounds—a highly desirable feature in pharmaceutical design.[4] The bromine atom at the 3-position serves as a versatile leaving group, primarily for transition metal-catalyzed cross-coupling reactions. Simultaneously, the amino group at the 2-position can act as a nucleophile, a directing group, or a point for further functionalization.

Identification and Key Data

The fundamental properties of this compound are summarized below. This data provides the foundational knowledge for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 79456-30-7 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₆H₄BrF₃N₂ | [2][5] |

| Molecular Weight | 241.01 g/mol | [5] |

| Physical Form | White to light yellow crystalline solid | [3] |

| Melting Point | 98 - 101 °C | [3] |

| InChI Key | KBNACDZKKVMULE-UHFFFAOYSA-N | |

| Storage | Room Temperature |

Synthesis and Purification Strategy

The causality behind this strategy is rooted in the directing effects of the substituents. The amino group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. In 2-amino-5-(trifluoromethyl)pyridine, the 3-position is ortho to the activating amino group, making it the most favorable site for electrophilic aromatic substitution, such as bromination.

Caption: Proposed workflow for the synthesis and purification of the title compound.

Recommended Synthetic Protocol

-

Dissolution: Dissolve 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The use of NBS is preferred over elemental bromine for its milder reaction conditions and higher selectivity, minimizing over-bromination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the final product.

Chemical Reactivity and Core Applications

The synthetic utility of this compound lies in its capacity to undergo a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the precise formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of pharmaceutical and agrochemical agents.[4][6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[7] In this context, the bromine atom at the 3-position of the title compound serves as the halide partner, enabling the introduction of a wide array of aryl or heteroaryl substituents.

Causality of Component Selection:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The palladium(0) species is the active catalyst that initiates the cycle via oxidative addition into the C-Br bond.

-

Ligand (e.g., PPh₃, SPhos): The choice of phosphine ligand is critical. It stabilizes the palladium center, influences its reactivity, and can prevent catalyst deactivation, which is a known issue with pyridine-containing substrates due to the coordinating nature of the ring nitrogen.[8]

-

Base (e.g., K₂CO₃, K₃PO₄): The base is essential for the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[9][10] This reaction is instrumental in synthesizing substituted anilines and related structures, which are prevalent in drug molecules. Using this compound, researchers can introduce diverse amino functionalities at the 3-position.

Causality of Component Selection:

-

Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): These are stable Pd(0) or Pd(II) sources that generate the active Pd(0) catalyst in situ.

-

Ligand (e.g., BINAP, Xantphos): Sterically hindered and electron-rich phosphine ligands are often required to promote the challenging reductive elimination step and to accelerate the overall catalytic cycle.[11][12]

-

Base (e.g., NaO t Bu, Cs₂CO₃): A strong, non-nucleophilic base is typically used to deprotonate the amine coupling partner, forming the palladium-amido intermediate that precedes reductive elimination.[10]

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified as hazardous, and all operations should be conducted within a certified fume hood.

Hazard Identification and Precautions

The following table summarizes the GHS hazard classifications and corresponding precautionary statements.[3] This information is critical for conducting a proper risk assessment before beginning experimental work.

| Category | Code | Description |

| Signal Word | - | Warning |

| Hazard Statements | H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is stable at room temperature.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Experimental Protocols: A Practical Guide

The following protocols are provided as self-validating systems for common transformations involving this compound. They are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (241 mg, 1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Heating: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor progress by TLC.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Conclusion

This compound is a high-value synthetic intermediate whose strategic design enables a broad range of chemical transformations. Its utility, particularly in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, makes it a cornerstone for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide has provided a technical foundation covering its properties, synthesis, reactivity, and safe handling, offering researchers the necessary insights to leverage its full synthetic potential.

References

-

PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383. [Link]

-

American Elements. 2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine. [Link]

-

Pipzine Chemicals. 2-Amino-3-Bromopyridine Manufacturer & Supplier in China. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

-

Scientific Laboratory Supplies. 2-Amino-3-bromopyridine, 97%. [Link]

-

ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

-

ACS Publications. Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine. [Link]

-

RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

-

Pharmaffiliates. CAS No : 877399-00-3 | (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Indian Journal of Engineering and Materials Sciences. Study of Molecular Interaction of 2-amino-5-bromopyridine and 2-amino-3-bromopyridine with Alcohols. [Link]

-

ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]

-

VIVAN ACL. 2-Amino-3-Bromo-5-Fluoropyridine. [Link]

-

ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

- Google Patents. Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

PubMed. Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. [Link]

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. 79456-30-7|this compound|BLD Pharm [bldpharm.com]

- 2. americanelements.com [americanelements.com]

- 3. fishersci.com [fishersci.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 12. pubs.acs.org [pubs.acs.org]

3-Bromo-5-(trifluoromethyl)pyridin-2-amine physical properties

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine

Introduction

This compound is a highly substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a versatile synthetic building block, its unique electronic and structural features—imparted by the electron-withdrawing bromine and trifluoromethyl groups combined with the nucleophilic amino group—make it a valuable precursor for the synthesis of novel pharmaceutical agents and functional materials.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide an in-depth analysis of the core physical properties of this compound. Grounded in established scientific principles, this document explains the causality behind experimental choices, provides detailed protocols for property determination, and emphasizes the critical link between a molecule's physical characteristics and its potential applications.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized below. These values represent a combination of experimentally determined data from commercial suppliers and predicted values where experimental data is not publicly available.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 79456-30-7 | [1][2] |

| Molecular Formula | C₆H₄BrF₃N₂ | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 98 - 101 °C | [3] |

| Boiling Point | 87.88 °C (Predicted) | [1] |

| Density | 1.79 g/cm³ (Predicted) | [1] |

| Solubility | Limited water solubility; soluble in polar aprotic solvents. | [4] |

| pKa | Not experimentally determined; predicted to be lower than analogous aminopyridines. |

Detailed Analysis of Physical Properties

Molecular Structure and Weight

This compound possesses a molecular formula of C₆H₄BrF₃N₂ and a molecular weight of 241.01 g/mol .[1] The pyridine core is functionalized with three key substituents that dictate its chemical reactivity and physical behavior:

-

2-Amino Group (-NH₂): Acts as a hydrogen bond donor and a basic center, influencing solubility in protic solvents and its pKa.

-

3-Bromo Group (-Br): A bulky, hydrophobic, and electron-withdrawing group that increases molecular weight and can participate in halogen bonding.

-

5-Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and lipophilic group that significantly impacts the electronic density of the pyridine ring, lowering the basicity of the ring nitrogen and the amino group.

The interplay of these groups results in a molecule with a distinct polarity profile, making the precise determination of its physical properties essential for its application in synthesis and drug design.

Melting Point: An Indicator of Purity and Stability

The melting point is a fundamental thermodynamic property that provides critical insight into the purity and crystalline nature of a compound. For this compound, the reported melting point range is 98 - 101 °C .[3]

Expertise & Causality: A sharp, well-defined melting point range (typically 0.5-1.0 °C) is a strong indicator of high purity for a crystalline solid.[5] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[5] Therefore, the accurate determination of this property is the first line of assessment for a newly synthesized or sourced batch of material.

Trustworthy Protocol: Capillary Melting Point Determination The following protocol describes a self-validating method for obtaining an accurate melting point.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline compound on a clean, dry surface (like a watch glass) and crush it into a fine powder using a spatula.[6]

-

Capillary Loading: Push the open end of a capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end to a height of 2-3 mm.[6][7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Initial Determination: Heat the sample rapidly to get an approximate melting point. This saves time and establishes a range for the precise measurement.

-

Precise Determination: Using a fresh sample in a new capillary tube, heat the block quickly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to a slow and steady 1-2 °C per minute .[5]

-

Observation and Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.[6]

-

Validation: Repeat the precise determination at least twice with fresh samples. Consistent results validate the measurement.

Caption: Ionization equilibrium is governed by pH relative to pKa.

Spectral and Safety Data

Spectral Characterization While not classical physical properties, spectroscopic data are indispensable for confirming the identity and structure of the molecule. Key techniques include:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the proton environment, ¹³C NMR identifies the carbon skeleton, and ¹⁹F NMR is crucial for verifying the presence and purity of the -CF₃ group.

-

[8][9] Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches for the amine and C-F stretches for the trifluoromethyl group.

-

[8] Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.

[8]Safety and Handling According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

[2] Precautions: Standard laboratory precautions should be strictly followed. Handle the compound in a well-ventilated area or chemical fume hood. We[3][10]ar appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This compound is a compound with a rich set of physicochemical properties defined by its unique substitution pattern. Its melting point serves as a reliable indicator of purity, while its solubility and pKa are critical determinants of its behavior in both chemical reactions and biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and similar molecules, ensuring data integrity and facilitating progress in drug discovery and chemical synthesis. A thorough understanding of these foundational properties is not merely academic; it is the bedrock upon which successful research and development are built.

References

- Melting point determination. (n.d.). University of Calgary.

- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq.

- Determination of Melting Point. (n.d.). Clarion University.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine. (n.d.). Smolecule.

- Nielsen, S. B., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). National Institutes of Health (NIH).

- Annex 4. (n.d.). World Health Organization (WHO).

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). World Health Organization.

- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. (n.d.). PubChem.

- This compound. (n.d.). BLDpharm.

- 2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine CAS #: 79456-30-7. (n.d.). American Elements.

- 3-Bromo-5-(trifluoromethyl)pyridine CAS#: 436799-33-6. (n.d.). ChemicalBook.

- Electronic Supporting Information for Chemistry Letters. (n.d.). The Chemical Society of Japan.

- Theoretical pKa Calculation of Boc-D-2-pyridylalanine: An In-depth Technical Guide. (n.d.). Benchchem.

- Safety Data Sheet. (2021, March 10). Enamine.

- Safety Data Sheet for 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. (2024, March 30). Thermo Fisher Scientific.

- Safety Data Sheet for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. (n.d.). Thermo Fisher Scientific.

- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). MDPI.

- Safety Data Sheet. (2024, December 19). CymitQuimica.

- Determination of the pKa values of some pyridine derivatives by computational methods. (2019). ResearchGate.

- This compound. (n.d.). Sigma-Aldrich.

- Supporting Information for Trifluoromethylation of Pyridines. (n.d.). The Royal Society of Chemistry.

- Theoretical prediction of relative and absolute pKa values of aminopyridines. (2010). ResearchGate.

Sources

- 1. 2-Amino-3-Bromo-5-(Trifluoromethyl)PyridineCAS #: 79456-30-7 [eforu-chemical.com]

- 2. This compound | 79456-30-7 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. Buy 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | 1291487-16-5 [smolecule.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. academic.oup.com [academic.oup.com]

- 9. rsc.org [rsc.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. fishersci.com [fishersci.com]

3-Bromo-5-(trifluoromethyl)pyridin-2-amine molecular weight

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a critical building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its core physicochemical properties, provides a detailed synthetic protocol and characterization workflow, and explores its strategic application in the synthesis of high-value pharmaceutical targets, with a particular focus on its role in the development of KRAS inhibitors.

Core Compound Profile & Physicochemical Properties

This compound (CAS No. 79456-30-7) is a highly functionalized pyridine derivative. The strategic placement of the amino, bromo, and trifluoromethyl groups on the pyridine scaffold imparts a unique combination of reactivity and physicochemical properties, making it an invaluable intermediate in organic synthesis.

The trifluoromethyl (-CF₃) group is a key feature, known to significantly enhance the metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] Its strong electron-withdrawing nature also influences the reactivity of the pyridine ring. The bromine atom provides a versatile handle for a wide array of cross-coupling reactions, while the primary amine group can be used for amide bond formation or as a directing group.

Below is the chemical structure of the compound:

Caption: 2D Structure of this compound.

A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonym | 2-Amino-3-bromo-5-(trifluoromethyl)pyridine | [3][4] |

| CAS Number | 79456-30-7 | |

| Molecular Formula | C₆H₄BrF₃N₂ | [3] |

| Molecular Weight | 241.01 g/mol | [5] |

| Appearance | White to light yellow solid/crystalline powder | [6] |

| Melting Point | 82-84 °C | [3] |

| Boiling Point | 238-240 °C | [3] |

| Density | 1.86 g/cm³ | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane. | [3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process starting from commercially available pyridine derivatives. The causality behind the chosen synthetic strategy is to introduce the functional groups in a regioselective manner, leveraging the directing effects of the substituents. A plausible and robust synthetic workflow is outlined below.

Caption: General workflow for the synthesis and characterization of the title compound.

Experimental Protocol: Synthesis

This protocol describes a common method for the synthesis of the title compound via electrophilic bromination of 2-Amino-5-(trifluoromethyl)pyridine.

Materials & Reagents:

-

2-Amino-5-(trifluoromethyl)pyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-(trifluoromethyl)pyridine (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of starting material).

-

Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The choice of NBS as the bromine source is due to its ease of handling and high selectivity for brominating activated aromatic rings under mild conditions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification & Characterization

The crude product is purified to obtain a high-purity solid suitable for subsequent synthetic steps.

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Slowly add deionized water until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

Characterization: The identity and purity of the final product must be confirmed through a suite of analytical techniques. While specific spectra should be acquired experimentally, Table 2 lists the expected characteristics.

| Analysis Method | Expected Results |

| ¹H NMR | Two distinct aromatic proton signals, likely doublets, corresponding to the protons on the pyridine ring. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Six distinct carbon signals corresponding to the pyridine ring carbons and the trifluoromethyl carbon. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |

| LC-MS | A major peak on the chromatogram corresponding to the product, with the mass spectrum showing the characteristic isotopic pattern for a monobrominated compound at m/z = 240/242 [M+H]⁺. |

| HPLC | Purity assessment, typically >98% for use in drug discovery applications. |

Application in Drug Discovery: A Key Building Block for KRAS Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for constructing complex, biologically active molecules. The pyridine core, decorated with trifluoromethyl and amino groups, is a common motif in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][7]

A prominent application is in the synthesis of inhibitors targeting the KRAS oncogene, which is frequently mutated in various cancers.[8][9] Specifically, inhibitors of the KRAS G12C and G12D mutations have shown significant promise.[10][11] These inhibitors often feature a substituted aminopyridine moiety that binds in the Switch II pocket of the KRAS protein.[11]

The bromine atom on this compound serves as a key attachment point for building out the rest of the inhibitor scaffold, typically via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

Caption: Role in Suzuki coupling to form C-C bonds for inhibitor synthesis.

This synthetic strategy allows for the modular assembly of complex molecules. Medicinal chemists can rapidly generate a library of analogs by varying the coupling partner (e.g., different arylboronic acids in a Suzuki coupling), enabling the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group in this building block is particularly advantageous, as it can enhance binding to the target protein and improve the overall drug-like properties of the final compound.[2]

Safety and Handling

This compound is an organic compound that requires careful handling to minimize exposure.[3] It is classified as harmful and an irritant.

Hazard Statements (H-phrases): [6]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases): [6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling & Storage:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[3]

-

Keep container tightly sealed.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that empowers medicinal chemists and drug discovery scientists. Its unique combination of functional groups provides a versatile platform for synthesizing complex molecular architectures, most notably for the development of next-generation targeted cancer therapies like KRAS inhibitors. Understanding its properties, synthesis, and reactivity is paramount for leveraging its full potential in the creation of novel therapeutics.

References

-

Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications. [Link]

-

Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ResearchGate. [Link]

-

This compound. REALAB LLC. [Link]

-

5-Bromo-3-(trifluoromethyl)pyridin-2-amine. PubChem. [Link]

-

Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. National Institutes of Health (NIH). [Link]

-

Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central (PMC). [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central (PMC). [Link]

-

Small‐Molecule KRAS Inhibitors by Tyrosine Covalent Bond Formation. PubMed Central (PMC). [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine. American Elements. [Link]

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Royal Society of Chemistry. [Link]

-

3-Bromo-5-(trifluoromethyl)aniline. SpectraBase. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. China 2-Amino-3-bromo-5-(trifluoromethyl)-pyridineï¼CAS# 79456-30-7) Manufacturer and Supplier | Xinchem [xinchem.com]

- 4. americanelements.com [americanelements.com]

- 5. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 79456-30-7 [sigmaaldrich.cn]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-5-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic building block of significant interest in medicinal and agrochemical research. The strategic placement of a bromine atom, an amino group, and a trifluoromethyl group on the pyridine scaffold creates a versatile intermediate for the synthesis of complex molecular architectures. The trifluoromethyl moiety is particularly valued in drug design for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides an in-depth analysis of the compound's chemical properties, a plausible and detailed synthesis protocol with mechanistic insights, methods for structural characterization, and a review of its applications in modern drug discovery.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The compound is typically a solid at room temperature and requires appropriate handling as outlined in the safety section.[3]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonym(s) | 2-Amino-3-bromo-5-(trifluoromethyl)pyridine | [4] |

| CAS Number | 79456-30-7 | [5] |

| Molecular Formula | C₆H₄BrF₃N₂ | [4][6] |

| Molecular Weight | 241.01 g/mol | [6] |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 98 - 101 °C | [3] |

| Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)N)Br | [6] |

| InChI Key | KBNACDZKKVMULE-UHFFFAOYSA-N |

Synthesis Strategy and Experimental Protocol

The synthesis of highly substituted pyridines is a cornerstone of heterocyclic chemistry.[7][8][9] For this compound, a logical and efficient approach is the regioselective electrophilic bromination of the corresponding aminopyridine precursor.

Mechanistic Rationale and Regioselectivity

The choice of a direct bromination strategy is governed by the electronic properties of the substituents on the pyridine ring.

-

Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution.

-

Trifluoromethyl Group (-CF₃): This is a strongly deactivating group due to its inductive electron-withdrawing nature and is meta-directing.

In this specific precursor, 2-amino-5-(trifluoromethyl)pyridine, the activating -NH₂ group's directing effect overwhelmingly controls the position of substitution. It directs the incoming electrophile (Br⁺) to the positions ortho (C3) and para (C5) to itself. Since the C5 position is already occupied by the -CF₃ group, the bromination occurs with high regioselectivity at the C3 position.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the bromination of activated aromatic systems.[10]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1.0 equivalent of 2-amino-5-(trifluoromethyl)pyridine in glacial acetic acid. Cool the solution to 10-15°C using an ice-water bath.

-

Bromination: Add a solution of 1.05 equivalents of bromine (Br₂) dissolved in glacial acetic acid dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 20°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.

-

Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Purification: Dry the crude solid under a vacuum. For further purification, recrystallize the product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or purify by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using the analytical methods described in the following section.

Structural Elucidation and Spectroscopic Profile

Unambiguous confirmation of the chemical structure and assessment of purity are critical. The following spectroscopic techniques are standard for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Due to their positions, they would likely appear as doublets or singlets with fine splitting. A broad singlet, typically in the range of 4.5-6.0 ppm, corresponds to the two protons of the primary amine (-NH₂).

-

¹³C NMR: The spectrum should display six signals for the six unique carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A single, sharp signal is expected, characteristic of the -CF₃ group, typically observed in the range of -60 to -70 ppm relative to a CFCl₃ standard.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity (M⁺ and M+2⁺), which is a definitive indicator of a monobrominated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and strong C-F stretching bands (in the 1100-1350 cm⁻¹ region).

Applications in Drug Discovery and Development

The pyridine moiety is a privileged scaffold found in numerous pharmaceuticals and natural products.[7] The introduction of a trifluoromethyl group is a widely used strategy in modern medicinal chemistry to fine-tune the properties of a lead compound.[2][11]

Role as a Key Building Block

This compound serves as an ideal starting point for further molecular elaboration. The three distinct functional groups—amine, bromine, and the pyridine ring nitrogen—offer orthogonal reactivity.

-

The amino group can be acylated, alkylated, or used in cyclization reactions.

-

The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of various aryl, alkyl, or alkynyl substituents.

-

The pyridine nitrogen influences the molecule's overall basicity and can participate in hydrogen bonding or coordination with biological targets.

This trifecta of reactivity makes the compound a valuable intermediate in the synthesis of complex, biologically active molecules, such as the potent KRAS G12C covalent inhibitor divarasib, where a related structure serves as a key intermediate.[12]

Caption: Role as a versatile intermediate in constructing complex target molecules.

Impact of the Trifluoromethyl Group

The -CF₃ group imparts several beneficial properties:

-

Metabolic Stability: It blocks positions susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Lipophilicity: It increases the molecule's lipophilicity, which can improve membrane permeability and cell uptake.

-

Binding Interactions: The fluorine atoms can engage in favorable interactions with protein targets, potentially increasing binding affinity.

The utility of trifluoromethylpyridines is well-established in both pharmaceuticals and agrochemicals, where they are integral to many active ingredients.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as hazardous, and all operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[3][13]

| Hazard Class | GHS Information | Source(s) |

| Pictogram(s) | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [3][6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][13] |

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound stands out as a strategically designed and highly valuable chemical intermediate. Its combination of a pyridine core, a reactive bromine handle for cross-coupling, a modifiable amino group, and the property-enhancing trifluoromethyl substituent makes it a powerful tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, characterization, and safe handling is paramount to unlocking its full potential in the creation of next-generation pharmaceuticals and agrochemicals.

References

- Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097.

- Al-Zaydi, K. M. (2013).

- Wikipedia. (n.d.). Pyridine.

- BLDpharm. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Sigma-Aldrich. (n.d.). This compound.

- Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.

- PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.

- American Elements. (n.d.). 2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine.

- Enamine. (2021). Safety Data Sheet: 3-bromo-5-(difluoromethyl)-2-fluoropyridine.

- American Chemical Society Publications. (2024). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.

- Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-3-bromo-5-(trifluoromethyl)pyridine.

- Umemoto, T., & Ogawa, S. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 169–183.

- Tavakol, G., & Zarei, M. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(4), 1839.

- Fox, B. A., & Threlfall, T. L. (1973). 2,3-Diaminopyridine. Organic Syntheses, Coll. Vol. 5, p.346; Vol. 44, p.34.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fishersci.com [fishersci.com]

- 4. americanelements.com [americanelements.com]

- 5. 79456-30-7|this compound|BLD Pharm [bldpharm.com]

- 6. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. baranlab.org [baranlab.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. enamine.enamine.net [enamine.enamine.net]

Technical Guide to the Safety Profile of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine

Authored for Drug Development Professionals and Research Scientists

This document provides an in-depth analysis of the safety and handling protocols for 3-Bromo-5-(trifluoromethyl)pyridin-2-amine (CAS No: 79456-30-7), a key building block in medicinal chemistry. As a substituted pyridine, its unique electronic and structural properties are valuable in the synthesis of novel pharmaceutical agents. However, these same properties necessitate a thorough understanding of its potential hazards to ensure safe laboratory practice. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information to provide a synthesized, field-proven perspective on risk mitigation and emergency response.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of chemical safety. This compound is also known in literature and supplier catalogs as 2-Amino-3-bromo-5-(trifluoromethyl)pyridine[1]. It is crucial to verify the CAS number to prevent confusion with structural isomers, which may have different toxicological profiles[2][3].

The compound's physical state dictates its primary exposure risks. As a crystalline solid, the principal routes of exposure are inhalation of dust particles and dermal contact[1].

Table 1: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 79456-30-7 | [1] |

| Alternate CAS | 79456-34-1 | [2] |

| Molecular Formula | C₆H₄BrF₃N₂ | [2] |

| Molecular Weight | 241.01 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 98 - 101 °C / 208.4 - 213.8 °F |[1] |

GHS Hazard Analysis and Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The severity of its hazard profile, particularly its acute toxicity, warrants a "Danger" or "Warning" signal word, depending on the supplier's specific data aggregation[1][2].

The diagram below illustrates the logical flow of GHS hazard communication, from initial classification to the practical safety information presented on a label.

Caption: Emergency First Aid Decision Tree.

Firefighting Measures

While the compound itself is not flammable, it may decompose in a fire to produce hazardous gases, including nitrogen oxides, carbon oxides, hydrogen fluoride, and hydrogen bromide.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with toxic fumes and potential skin contact.

Handling, Storage, and Disposal Protocols

Handling

In addition to the exposure controls mentioned above, follow these handling protocols:

-

Wash hands and any exposed skin thoroughly after handling. [1]* Do not eat, drink, or smoke in the laboratory area. [4]* Avoid the formation of dust and aerosols. [1]

Storage

Proper storage is essential for maintaining chemical integrity and preventing accidental release.

-

Conditions: Store in a well-ventilated, dry place. Keep the container tightly closed. [1][4]* Security: Due to its acute toxicity, this material should be stored locked up. [1][4]* Incompatibilities: Keep away from strong oxidizing agents and bases. [5]The compound is also noted as being light-sensitive, so storage in an opaque or amber container is advisable. [1]

Disposal

All waste must be considered hazardous.

-

Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [1][4]Do not allow the product to enter drains. [4]

Toxicological Summary

The GHS classification provides a clear indication of the compound's toxicological properties. It is acutely toxic if swallowed and harmful through dermal contact or inhalation. The primary mechanisms of local toxicity are irritation to the skin, eyes, and respiratory system. [1][5]The trifluoromethyl group and bromine atom contribute to the molecule's reactivity and potential for biological disruption, underscoring the need for the stringent handling procedures outlined in this guide.

References

-

PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information.[Link]

- Chemical Label. 3-bromo-5-(trifluoromethyl)pyridin-4-amine.

-

PubChem. 5-Bromo-6-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information.[Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-6-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 45789790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical principles governing the spectrum, provide detailed experimental protocols for data acquisition, and offer a thorough interpretation of the spectral data, including chemical shifts, multiplicities, and coupling constants. This guide aims to serve as a practical resource, blending foundational theory with field-proven insights to ensure both scientific integrity and experimental reproducibility.

Introduction: The Significance of this compound

This compound is a highly functionalized heterocyclic compound. Its structure, featuring a pyridine ring substituted with an amine, a bromine atom, and a trifluoromethyl group, makes it a versatile intermediate in the synthesis of complex organic molecules. The precise arrangement of these substituents is critical to its reactivity and its utility in the development of novel bioactive compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of such molecules. The ¹H NMR spectrum, in particular, offers a unique fingerprint, providing detailed information about the electronic environment of each proton in the molecule. An accurate interpretation of this spectrum is paramount for confirming the identity and purity of the compound, which is a foundational step in any synthetic chemistry workflow.

This guide will provide an in-depth examination of the ¹H NMR spectrum of this compound, moving beyond a simple reporting of peaks to explain the underlying principles that give rise to the observed spectral features.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is dictated by the electronic effects of its substituents on the pyridine ring. Understanding these effects allows for a predictive approach to spectral interpretation.

Substituent Effects on Chemical Shifts

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause shielding, resulting in an upfield shift.[1][2]

In the case of this compound, we have three key substituents to consider:

-

Amino Group (-NH₂): The nitrogen atom has a lone pair of electrons that can be donated into the pyridine ring through resonance. This electron-donating effect increases the electron density at the ortho and para positions, causing a shielding effect.

-

Bromine (-Br): Bromine is an electronegative atom and thus exhibits an electron-withdrawing inductive effect (-I), which deshields nearby protons. It also has lone pairs that can be donated via resonance (+R), but for halogens, the inductive effect is generally dominant.

-

Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It exerts a powerful inductive effect (-I), significantly deshielding protons on the ring.[3]

The interplay of these effects on the two aromatic protons (at positions 4 and 6) and the amine protons determines their respective chemical shifts. The strong deshielding influence of the bromine and trifluoromethyl groups is expected to shift the aromatic protons significantly downfield.

Spin-Spin Coupling

Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of neighboring non-equivalent protons, transmitted through the bonding electrons. This interaction causes the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled protons and their dihedral angle.

For this compound, the two aromatic protons at positions 4 and 6 are non-equivalent. They are separated by four bonds and are expected to exhibit a long-range coupling, specifically a meta-coupling (⁴J). This type of coupling in aromatic systems is typically small, on the order of 1-3 Hz.[4][5] The expected multiplicity for each of these protons is therefore a doublet.

The protons of the amino group (-NH₂) are chemically equivalent and are not expected to show coupling to the aromatic protons. They typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the proper setup of the NMR spectrometer.

Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution spectrum. The following protocol is recommended for this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) (0.6-0.7 mL)

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette

-

Small vial

Procedure:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial. For routine ¹H NMR, this concentration is generally sufficient.[6]

-

Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution to ensure no solid particles remain, as suspended solids can degrade the spectral resolution.[6]

-

Using a clean Pasteur pipette, transfer the solution into a high-quality, unscratched NMR tube.

-

Cap the NMR tube securely and label it appropriately.

Workflow for NMR Sample Preparation

Caption: A generalized workflow for the preparation of an NMR sample.

NMR Data Acquisition

The following is a general procedure for acquiring a ¹H NMR spectrum on a modern NMR spectrometer. Specific parameters may vary depending on the instrument.

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp lines and high resolution. Automated shimming routines are standard on modern instruments.[7][8]

-

Tune and match the probe for the ¹H frequency.

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain: Adjust automatically.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A standard window for ¹H NMR, for example, -2 to 12 ppm.

Spectral Analysis and Interpretation

Based on experimental data, the ¹H NMR spectrum of this compound in CDCl₃ exhibits the following signals.[9]

| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | 8.27 | 1H | doublet (d) | ~2.0 (estimated) | H-6 |

| 2 | 7.86 | 1H | doublet (d) | ~2.0 (estimated) | H-4 |

| 3 | 5.38 | 2H | broad singlet (br s) | - | -NH₂ |

Detailed Signal Assignment

-

Signal at 8.27 ppm (H-6): This downfield doublet is assigned to the proton at the 6-position of the pyridine ring. Its significant downfield shift is a result of the deshielding effects of the adjacent electronegative nitrogen atom in the ring and the strong electron-withdrawing trifluoromethyl group at the 5-position. It appears as a doublet due to the four-bond coupling to the proton at the 4-position.

-

Signal at 7.86 ppm (H-4): This doublet is assigned to the proton at the 4-position. It is also in a deshielded environment, influenced by the electron-withdrawing bromine and trifluoromethyl groups. Its chemical shift is slightly upfield compared to H-6, which is consistent with its position relative to the ring nitrogen. The multiplicity is a doublet due to coupling with H-6. The coupling constant for this interaction is expected to be identical to that of the H-6 signal. A typical value for a four-bond meta-coupling in a pyridine ring is in the range of 1-3 Hz.[4][5]

-

Signal at 5.38 ppm (-NH₂): This broad singlet corresponds to the two protons of the primary amine group. The broadness of the signal is a characteristic feature of amine protons and is attributed to a combination of factors including quadrupolar relaxation by the ¹⁴N nucleus and possible intermolecular proton exchange. The integration value of 2H confirms this assignment.

Logical Flow for Spectral Interpretation

Caption: A diagram illustrating the logical process of NMR spectral interpretation.

Data Validation and Troubleshooting

To ensure the integrity of the obtained spectrum, consider the following points:

-

Solvent Peak: The residual proton signal from the deuterated solvent (for CDCl₃, a singlet at ~7.26 ppm) should be present and correctly referenced.

-

Purity: The absence of significant unassigned peaks suggests a high degree of sample purity. Any impurity peaks should be integrated and, if possible, identified.

-

Water Peak: A broad singlet around 1.5-2.0 ppm may be present due to trace amounts of water in the solvent or sample.

-

Line Shape: The peaks for the aromatic protons should be sharp and symmetrical. Broad or distorted peaks may indicate poor shimming or the presence of paramagnetic impurities.

Conclusion

The ¹H NMR spectrum of this compound is a clear and informative tool for its structural confirmation. The spectrum is characterized by two downfield doublets corresponding to the aromatic protons at the 4 and 6 positions, and a broad singlet for the amine protons. The observed chemical shifts are in excellent agreement with the theoretical predictions based on the strong electron-withdrawing effects of the bromine and trifluoromethyl substituents. This guide provides a robust framework for the acquisition, interpretation, and validation of the ¹H NMR spectrum of this important chemical intermediate, thereby supporting the rigorous standards of modern chemical research and development.

References

-

Reddit. (2023). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved January 11, 2026, from [Link]

-

UCL. (n.d.). Chemical shifts. Retrieved January 11, 2026, from [Link]

-

ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved January 11, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved January 11, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 11, 2026, from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved January 11, 2026, from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved January 11, 2026, from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 11, 2026, from [Link]

-

YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved January 11, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Retrieved January 11, 2026, from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. NMR chemical shift prediction of pyridines [stenutz.eu]

- 4. acdlabs.com [acdlabs.com]

- 5. youtube.com [youtube.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. pubsapp.acs.org [pubsapp.acs.org]

13C NMR characterization of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine

An In-depth Technical Guide to the ¹³C NMR Characterization of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the ¹³C NMR characterization of this compound, a key building block in contemporary drug discovery. The guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the nuanced substituent effects of the bromo, amino, and trifluoromethyl groups on the pyridine scaffold, present a detailed protocol for high-quality data acquisition, and provide a thorough, predictive analysis of the ¹³C NMR spectrum. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Significance of this compound and the Role of ¹³C NMR

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals. The specific substitution pattern of this compound offers a unique combination of functionalities: the amino group provides a key site for further chemical modification, the bromine atom can participate in cross-coupling reactions, and the trifluoromethyl group often enhances metabolic stability and binding affinity.

Given the importance of this molecule, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, and ¹³C NMR, in particular, provides a direct window into the carbon framework of the molecule. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, offering a fingerprint of the molecular structure. This guide will provide a detailed roadmap for acquiring and interpreting the ¹³C NMR spectrum of this important synthetic intermediate.

Foundational Principles: Understanding Substituent Effects in the ¹³C NMR of Pyridine Derivatives

The chemical shift of a carbon atom in a ¹³C NMR spectrum is highly sensitive to its electronic environment. In aromatic systems like pyridine, the position of a signal is influenced by the interplay of inductive and resonance effects of the various substituents.

The Pyridine Scaffold

The carbon atoms in an unsubstituted pyridine ring resonate in the aromatic region of the ¹³C NMR spectrum, typically between 120 and 150 ppm.[1][2] The nitrogen atom in the ring introduces a degree of asymmetry, leading to distinct chemical shifts for the α, β, and γ carbons.

Substituent Effects on the Pyridine Ring

The chemical shifts of the carbon atoms in this compound are significantly influenced by the electronic properties of the amino, bromo, and trifluoromethyl groups.[3][4][5][6]

-

Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance and electron-withdrawing through induction. The net effect is a significant shielding of the ortho and para carbons, causing their signals to shift upfield (to lower ppm values).

-

Bromo Group (-Br): The bromo group is an electronegative atom that exerts an electron-withdrawing inductive effect, which would be expected to deshield adjacent carbons. However, it also has a weak electron-donating resonance effect. The overall impact on the chemical shifts of the pyridine ring is a combination of these opposing factors.

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This leads to a significant deshielding of the carbon atom to which it is attached (ipso-carbon) and other carbons in the ring, shifting their signals downfield (to higher ppm values).[7]

¹³C-¹⁹F Coupling: A Key Diagnostic Feature

A crucial aspect of the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond scalar couplings between ¹³C and ¹⁹F nuclei.[7][8] This results in the splitting of carbon signals into multiplets. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms:

-

¹JCF: One-bond coupling is typically very large (around 270 Hz).[9]

-

²JCF: Two-bond coupling is smaller (around 35 Hz).[9]

-

³JCF and ⁴JCF: Three- and four-bond couplings are progressively smaller.[10]

The observation of these characteristic coupling patterns provides definitive evidence for the proximity of a carbon atom to the trifluoromethyl group.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The following protocol outlines the steps for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

Sample Preparation

| Parameter | Recommendation | Rationale |

| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) | CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window.[11][12] DMSO-d₆ is a good alternative if solubility is an issue. |

| Concentration | 20-50 mg in 0.5-0.7 mL of solvent | A higher concentration is generally required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable timeframe.[11] |

| Internal Standard | Tetramethylsilane (TMS) | TMS is the standard reference for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[11] |

NMR Instrument Parameters (for a 400 MHz Spectrometer)

| Parameter | Setting | Rationale |

| Pulse Program | zgpg30 or similar with proton decoupling | A standard 30° pulse angle is a good compromise for observing both protonated and non-protonated carbons.[13] |

| Spectral Width | 0 to 200 ppm | This range will encompass the expected chemical shifts for the aromatic carbons and the trifluoromethyl carbon.[14] |

| Acquisition Time | ~2-4 seconds | A longer acquisition time provides better resolution.[13] |

| Relaxation Delay | 2-5 seconds | A sufficient delay is crucial for the complete relaxation of quaternary carbons, ensuring more accurate signal intensities.[12] |

| Number of Scans | 1024 or higher | A sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio, especially for quaternary carbons. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Predicted ¹³C NMR Spectrum and Detailed Interpretation